3-Bromo-2-chloroprop-1-ene
Overview
Description
3-Bromo-2-chloroprop-1-ene is an organic compound with the molecular formula C₃H₄BrCl. It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a propene backbone.
Synthetic Routes and Reaction Conditions:
Halogenation of Propene: One common method for synthesizing this compound involves the halogenation of propene. This process typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction proceeds via a free radical mechanism, resulting in the addition of bromine and chlorine to the propene molecule.
Industrial Production: Industrially, this compound can be produced by the chlorination of allyl bromide.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond. For example, hydrogenation in the presence of a palladium catalyst can convert it to 3-bromo-2-chloropropane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 2-chloropropene or 3-bromopropene, depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia.
Hydrogenation: Palladium catalyst.
Elimination: Strong bases such as potassium tert-butoxide.
Major Products:
Substitution: 3-cyanoprop-1-ene, 3-aminoprop-1-ene.
Addition: 3-bromo-2-chloropropane.
Elimination: 2-chloropropene, 3-bromopropene.
Scientific Research Applications
3-Bromo-2-chloroprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloroprop-1-ene involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in DNA bases or the sulfur atoms in proteins. This alkylation can lead to the formation of cross-links or adducts, which can disrupt normal cellular processes and lead to cytotoxic effects .
Comparison with Similar Compounds
Allyl Chloride (3-Chloroprop-1-ene): Similar in structure but lacks the bromine atom. It is less reactive in nucleophilic substitution reactions compared to 3-Bromo-2-chloroprop-1-ene.
3-Bromo-1-propene: Lacks the chlorine atom and has different reactivity patterns.
1-Bromo-2-chloropropane: A saturated analog with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
3-bromo-2-chloroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPXMSOHAQNPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284192 | |
Record name | 3-bromo-2-chloroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-96-2 | |
Record name | NSC36182 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-chloroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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